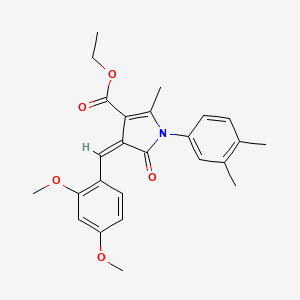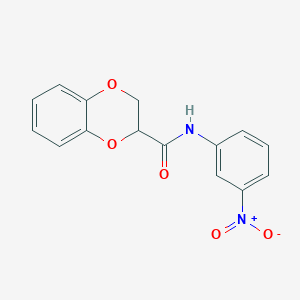
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site that is distinct from the glutamate binding site. This binding site is located in the transmembrane domain of the receptor, and its binding results in the closure of the ion channel pore. This closure prevents the influx of cations, such as sodium and calcium, which are necessary for the depolarization of the postsynaptic membrane and the generation of action potentials. By blocking the AMPA receptor, this compound can reduce the excitability of the neurons and modulate the synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. This compound can also reduce the excitability of the neurons and modulate the synaptic plasticity, which are important for the development and function of the nervous system. In addition, this compound can protect the neurons from excitotoxicity, which is a pathological process that occurs in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific investigation of the AMPA receptor function. This compound is also stable and easy to handle, which makes it suitable for various experimental protocols. However, this compound has some limitations for lab experiments. It can have off-target effects on other ionotropic glutamate receptors, such as kainate and NMDA receptors, which can complicate the interpretation of the results. This compound can also have different effects on different types of neurons and synapses, which can affect the generalizability of the findings.
Future Directions
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has a wide range of potential future directions in scientific research. One direction is to investigate the role of the AMPA receptor in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to develop new compounds that can selectively target the AMPA receptor and have improved pharmacokinetic properties. A third direction is to explore the potential therapeutic applications of this compound and related compounds, such as neuroprotection and cognitive enhancement. Overall, this compound has a promising future in scientific research, and its potential applications are still being explored.
Synthesis Methods
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by reacting 2-nitrobenzaldehyde with 3,4-dimethoxyaniline to form the intermediate product, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)acetamide. This intermediate product is then reacted with phthalic anhydride and zinc chloride to form this compound. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system. This compound is a non-competitive antagonist of the AMPA receptors, which are one of the major types of ionotropic glutamate receptors. By blocking the AMPA receptors, this compound can inhibit the excitatory synaptic transmission and modulate the synaptic plasticity, which are important for learning and memory.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-31-22-12-11-15(13-23(22)32-2)20-14-17(16-7-3-4-8-18(16)25-20)24(28)26-19-9-5-6-10-21(19)27(29)30/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZDUVFDLTSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)

![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)


![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)

![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)